methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate
Description
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate is a synthetic organic compound featuring a naphthothiazole core fused with a carbamoylbenzoate moiety. This compound belongs to a class of N'-hydroxy-N-(naphthothiazolyl)methanimidamide derivatives, initially identified as inhibitors of Mycobacterium tuberculosis (Mtb) methionine aminopeptidases (MetAPs) through high-throughput screening (HTS) . MetAPs are essential metalloproteases responsible for post-translational processing of proteins, making them attractive targets for anti-tuberculosis drug development .
The compound’s structure comprises:
- A-ring: A 4H,5H-naphtho[1,2-d][1,3]thiazole ring, which contributes to hydrophobic interactions with the enzyme active site.
- B-ring: A methyl benzoate group linked via a carbamoyl bridge, enhancing solubility and binding affinity.
- N'-hydroxymethanimidamide pharmacophore: Critical for coordinating with the catalytic metal ions (e.g., Co²⁺) in MetAPs .
Synthetic routes involve a three-step protocol starting from ketones, including iodine-mediated cyclization with thiourea, followed by dimethyl acetal derivatization and hydroxylamine addition .
Properties
IUPAC Name |
methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPULWBPIXQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate typically involves multi-step reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or cancer.
Mechanism of Action
The mechanism of action of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory activity and structural features of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate (compound 4c ) are compared below with key analogs (Table 1) and structurally related derivatives (Table 2).
Table 1: Comparison of N'-Hydroxy-N-(Naphthothiazolyl)methanimidamide Derivatives
Key Structural-Activity Relationship (SAR) Findings
N'-Hydroxymethanimidamide Group : Removal (e.g., 3a ) or substitution eliminates inhibitory activity, emphasizing its role in metal coordination .
A-Ring Substitutions :
- Methoxy at position 7 (4c ) or 8 (4b ) optimizes hydrophobic interactions with the enzyme pocket.
- Ethoxy (4h ) reduces steric hindrance but compromises potency .
B-Ring Modifications :
- Benzoxepine fusion (4k ) increases rigidity and binding affinity (IC₅₀ = 0.45 µM) but fails to improve MIC, likely due to poor cellular permeability .
Table 2: Structurally Related Benzamide Derivatives
Critical Analysis of Limitations
- Potency vs. Efficacy: While analogs like 4b and 4k exhibit low-nanomolar IC₅₀ values, their MICs remain suboptimal (>50 µM), highlighting challenges in translating enzymatic inhibition to cellular activity .
- Structural Rigidity : Benzoxepine derivatives (4k ) demonstrate that increased rigidity improves target binding but may hinder membrane penetration.
- Functional Group Tolerance: Ethoxy (4h) and phenoxy substitutions (Table 2) suggest flexibility in B-ring design for future optimization.
Biological Activity
Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate (CAS Number: 477506-28-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H17N3O3S2
- Molecular Weight : 423.51 g/mol
- Structure : The compound features a naphtho-thiazole moiety connected to a benzoate group via a carbamoyl linkage.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphtho-thiazole core followed by the attachment of the benzoate group. Common reagents used in these reactions include various amines and acylating agents under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 50% at a concentration of 50 µM after 48 hours).
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
Thiazole derivatives are known for their broad spectrum of biological activities. This compound can be compared with other thiazole-based compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
